Cas no 453560-74-2 (2-Methoxy-4-nitro-1-(trifluoromethyl)benzene)

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by its trifluoromethyl, methoxy, and nitro functional groups. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing trifluoromethyl and nitro groups enhance reactivity in electrophilic and nucleophilic substitution reactions, while the methoxy group offers moderate directing effects. Its stability under various reaction conditions and compatibility with further functionalization make it a versatile building block for complex molecules. The compound is typically handled under standard laboratory conditions, requiring precautions for nitro-containing compounds.
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene structure
453560-74-2 structure
Product Name:2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
CAS No:453560-74-2
MF:C8H6F3NO3
MW:221.1333527565
MDL:MFCD04112485
CID:1074880
PubChem ID:17755961
Update Time:2025-05-21

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
    • 2-methoxy-4-nitro-1-trifluoromethyl-benzene
    • 5-nitro-2-trifluoromethylanisole
    • AD-0764
    • AGN-PC-01LV0P
    • CTK6J6682
    • methoxynitrotrifluoromethylbenzene
    • SBB096093
    • SureCN447240
    • CS-0102046
    • MFCD04112485
    • EN300-140176
    • AKOS005071795
    • DTXSID50590840
    • SY153518
    • J-509807
    • SCHEMBL447240
    • 5-Nitro-2-(trifluoromethyl)anisole
    • 5-Nitro-2-(trifluoromethy)anisole
    • DB-293229
    • 453560-74-2
    • MDL: MFCD04112485
    • Inchi: 1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3
    • InChI Key: UDEARCRKLPPYAU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1OC)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 221.02997754g/mol
  • Monoisotopic Mass: 221.02997754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Melting Point: 46-48°

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene Security Information

  • HazardClass:IRRITANT

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2-Methoxy-4-nitro-1-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:453560-74-2)2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Order Number:A940020
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:32
Price ($):260.0/1209.0
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2-Methoxy-4-nitro-1-(trifluoromethyl)benzene Related Literature

Additional information on 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Introduction to 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene (CAS No. 453560-74-2) and Its Emerging Applications in Chemical Biology

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, identified by the CAS number 453560-74-2, is a structurally unique aromatic compound that has garnered significant attention in the field of chemical biology due to its distinct molecular architecture and versatile reactivity. This compound features a benzene ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group, which collectively contribute to its remarkable chemical properties and potential biological activities.

The presence of the trifluoromethyl group in particular imparts enhanced lipophilicity and metabolic stability, making it an attractive scaffold for drug development. In recent years, there has been growing interest in trifluoromethyl-containing compounds due to their ability to modulate enzyme activity and binding affinity in biological targets. The nitro group, while traditionally associated with oxidizing properties, can also serve as a versatile handle for further functionalization through reduction or diazotization reactions, enabling the synthesis of diverse derivatives.

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene has been explored in several cutting-edge research areas, including medicinal chemistry, materials science, and agrochemicals. One of the most compelling applications of this compound is in the development of novel bioactive molecules. The combination of electron-withdrawing and electron-donating groups on the benzene ring creates a rich landscape for interactions with biological targets. For instance, studies have demonstrated its potential as a precursor for kinase inhibitors, where the trifluoromethyl group enhances binding affinity by stabilizing transition states.

Recent advancements in computational chemistry have further highlighted the utility of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene as a building block for structure-based drug design. Molecular modeling studies indicate that its rigid aromatic core can be engineered to fit into specific pockets of protein targets, while the substituents provide opportunities for optimizing pharmacokinetic profiles. This has led to several high-throughput screening campaigns aimed at identifying derivatives with improved pharmacological properties.

In materials science, the unique electronic properties of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene have been leveraged in the design of organic semiconductors and light-emitting diodes (OLEDs). The trifluoromethyl group enhances charge transport capabilities, making it a promising candidate for next-generation electronic devices. Additionally, its ability to undergo cross-coupling reactions has opened doors for polymer synthesis, where it serves as a monomer or intermediate in the creation of functionalized polymers with tailored mechanical and optical properties.

The agrochemical sector has also benefited from the versatility of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene. Its structural motifs are found in several herbicides and fungicides that exhibit high efficacy against crop pathogens while maintaining environmental safety. Researchers are currently investigating its derivatives as candidates for next-generation pesticides, focusing on improving selectivity and reducing ecological impact.

From a synthetic chemistry perspective, 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene serves as an excellent platform for exploring new synthetic methodologies. The nitro group can be selectively reduced to an amine or diazotized to form azides, which are valuable intermediates in click chemistry applications. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding the compound’s utility in complex molecule synthesis.

The growing body of research on 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene underscores its importance as a multifunctional building block in modern chemistry. As our understanding of its reactivity and biological interactions continues to evolve, this compound is poised to play an even greater role in advancing both academic research and industrial applications. Future studies are likely to focus on optimizing synthetic routes for large-scale production and exploring novel derivatives with enhanced bioactivity.

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Amadis Chemical Company Limited
(CAS:453560-74-2)2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
A940020
Purity:99%/99%
Quantity:5g/25g
Price ($):260.0/1209.0
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